molecular formula C18H28N2O3 B5331286 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B5331286
M. Wt: 320.4 g/mol
InChI Key: UWOZBRLATZMKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as DEPEB, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide acts as a partial agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of dopaminergic neurotransmission. Upon binding to the receptor, 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide induces a conformational change that activates the receptor and triggers downstream signaling pathways. This leads to an increase in intracellular cAMP levels and the activation of protein kinase A, which in turn modulates various cellular processes.
Biochemical and physiological effects:
The activation of the dopamine D1 receptor by 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. It can enhance cognitive function, improve motor coordination, and reduce anxiety-like behavior in animal models. In addition, it has been shown to modulate synaptic plasticity and neuronal excitability, which are critical processes underlying learning and memory.

Advantages and Limitations for Lab Experiments

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages as a research tool. It has high selectivity for the dopamine D1 receptor and does not interact with other dopamine receptors or neurotransmitter systems. It also has good bioavailability and can be administered orally or intraperitoneally. However, one limitation is that it has a relatively short half-life and requires frequent dosing to maintain its effects.

Future Directions

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has the potential to be used as a therapeutic agent for various neurological and psychiatric disorders. Future research could focus on developing more potent and selective analogs of 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide that have improved pharmacokinetic properties. In addition, it could be used in combination with other drugs to enhance its therapeutic efficacy. Finally, it could be used in conjunction with advanced imaging techniques to better understand the role of the dopamine D1 receptor in the brain.

Synthesis Methods

The synthesis of 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 2,4-dimethoxybenzoic acid with piperidine and ethyl iodide in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis process has been optimized to improve the yield and purity of 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide.

Scientific Research Applications

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively used in scientific research as a tool for studying the function of the dopamine D1 receptor. It has been shown to selectively activate the D1 receptor and modulate its downstream signaling pathways. This makes it a valuable tool for investigating the role of the D1 receptor in various physiological and pathological processes, such as addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

2,4-diethoxy-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-22-15-8-9-16(17(14-15)23-4-2)18(21)19-10-13-20-11-6-5-7-12-20/h8-9,14H,3-7,10-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOZBRLATZMKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCCN2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200091
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.